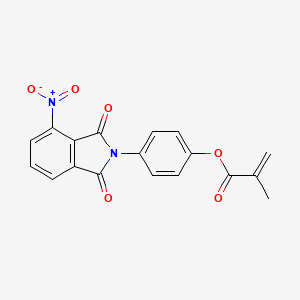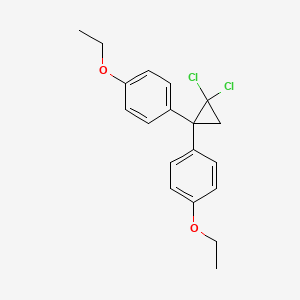
4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ME-ACRYLIC ACID 4-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENYL ESTER is a synthetic organic compound It is characterized by the presence of an acrylic acid ester group and a nitro-substituted isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ME-ACRYLIC ACID 4-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENYL ESTER typically involves the esterification of 2-methacrylic acid with a phenol derivative that contains the nitro-substituted isoindoline group. Common reagents for this esterification include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, similar compounds are often investigated for their potential as drug candidates due to their ability to interact with biological targets.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-ME-ACRYLIC ACID 4-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENYL ESTER would depend on its specific application. For example, if used as a drug candidate, it might interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The nitro group could be involved in redox reactions, while the ester group might undergo hydrolysis in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methacrylic acid esters: These compounds share the methacrylic acid ester group but may have different substituents on the phenyl ring.
Nitro-substituted isoindolines: These compounds share the nitro-substituted isoindoline moiety but may have different ester groups.
Uniqueness
The uniqueness of 2-ME-ACRYLIC ACID 4-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENYL ESTER lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance between reactivity and stability, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C18H12N2O6 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H12N2O6/c1-10(2)18(23)26-12-8-6-11(7-9-12)19-16(21)13-4-3-5-14(20(24)25)15(13)17(19)22/h3-9H,1H2,2H3 |
InChI Key |
YEVPWPZVNJIVGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11997017.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)
![2-(2,5-dichlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11997028.png)




![N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11997052.png)





![3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)
